Beclabuvir -

Beclabuvir

Catalog Number: EVT-1594584
CAS Number:
Molecular Formula: C36H45N5O5S
Molecular Weight: 659.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beclabuvir is a non-nucleoside, polymerase inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B), a RNA-dependent RNA polymerase, with potential activity against HCV. Upon administration and after intracellular uptake, beclabuvir allosterically binds to the non-catalytic Thumb 1 site of viral HCV NS5B polymerase and causes a decrease in viral RNA synthesis and replication. The HCV NS5B protein is essential for the replication of the viral HCV RNA genome. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family.
Overview

Beclabuvir is a potent allosteric inhibitor of the hepatitis C virus (HCV) non-structural protein 5B, which plays a crucial role in viral replication. This compound was developed through extensive structure-activity relationship studies aimed at optimizing a novel class of compounds. Beclabuvir has been recognized for its effectiveness in treating HCV infections, particularly in combination therapies with other antiviral agents.

Source

Beclabuvir was discovered and developed by Bristol-Myers Squibb and has undergone various clinical trials to evaluate its efficacy and safety. The compound was first synthesized and characterized in the early 2010s, with significant advancements made by 2016 when it was recognized for its potential therapeutic applications against HCV.

Classification

Beclabuvir falls under the category of antiviral agents, specifically classified as an allosteric inhibitor targeting the HCV polymerase. Its mechanism involves binding to the viral enzyme, thereby inhibiting its activity and preventing viral replication.

Synthesis Analysis

Methods

The synthesis of Beclabuvir involves several key steps, primarily employing asymmetric catalysis and convergent synthesis techniques. The process can be summarized as follows:

  1. Chiral Cyclopropane Fragment Generation: The synthesis begins with the formation of a chiral cyclopropane fragment through asymmetric catalysis.
  2. Indole Fragment Coupling: This fragment is then coupled with an indole derivative, which is crucial for the biological activity of Beclabuvir.
  3. Final Derivatization: Subsequent steps involve further functionalization to yield the final product.

Technical Details

The convergent synthesis allows for efficient production, enabling multikilogram quantities necessary for clinical trials and commercial use. The process has been optimized to enhance yield and purity while minimizing byproducts .

Molecular Structure Analysis

Structure

Beclabuvir's molecular structure is characterized by a unique arrangement that includes a cyclopropane ring and an indole moiety. The structural formula can be represented as follows:

C18H20N2O2\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{2}

Data

  • Molecular Weight: 296.37 g/mol
  • Chemical Formula: C₁₈H₂₀N₂O₂
  • IUPAC Name: (2S)-2-(4-(3-(1H-indol-3-yl)-1-methylureido)phenyl)cyclopropanecarboxylic acid)

The compound exhibits chirality due to the presence of stereogenic centers, which is critical for its biological activity.

Chemical Reactions Analysis

Reactions

Beclabuvir undergoes various chemical reactions during its synthesis, including:

  1. Corey-Chaykovsky Reaction: This reaction is pivotal for generating the cyclopropane fragment.
  2. Michael Addition: Involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds, facilitating the formation of complex intermediates.
  3. Olefin Metathesis: This reaction is utilized to form cyclic structures essential for the final compound.

Technical Details

Mechanism of Action

Process

Beclabuvir functions by binding to the allosteric site of the HCV non-structural protein 5B, which alters the enzyme's conformation and inhibits its polymerase activity. This prevents the replication of viral RNA, effectively reducing viral load in infected individuals.

Data

The binding affinity and inhibition constants have been extensively studied, showing that Beclabuvir exhibits low nanomolar potency against HCV replicons in vitro .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Sparingly soluble in water; soluble in organic solvents like dimethyl sulfoxide
  • Melting Point: Approximately 140–145 °C

Chemical Properties

  • pKa: The compound displays acidic properties due to the carboxylic acid group.
  • Stability: Beclabuvir is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant analyses indicate that these properties are critical for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Beclabuvir has been primarily studied for its application in treating hepatitis C virus infections. It has been evaluated in combination with other antiviral agents such as sofosbuvir and ledipasvir to enhance therapeutic efficacy. Clinical trials have demonstrated its potential to improve treatment outcomes for patients with chronic HCV infections.

In addition to its antiviral applications, Beclabuvir serves as a valuable research tool for studying HCV biology and developing new therapeutic strategies against viral infections .

Discovery and Development of Beclabuvir as an HCV NS5B Inhibitor

Rationale for Targeting HCV NS5B Polymerase in Antiviral Therapy

The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) represents a prime target for antiviral development due to its indispensable role in viral genome replication. As a key component of the viral replicase complex, NS5B catalyzes the synthesis of both positive- and negative-strand HCV RNA without reliance on host polymerases. Critically, no mammalian homolog of NS5B exists, minimizing the risk of off-target toxicity—a significant advantage for therapeutic development [1] [7]. The enzyme features a canonical right-hand structure (fingers, palm, thumb domains) with a highly conserved catalytic site across HCV genotypes. This structural conservation enables the design of broad-spectrum inhibitors [7].

Early therapeutic strategies relied on non-specific agents like pegylated interferon-α (Peg-IFN) and ribavirin (RBV), which achieved sustained virologic response (SVR) rates below 50% for genotype 1 (GT1)—the predominant global genotype. The clinical inadequacy of this regimen, coupled with severe side effects, intensified efforts to develop direct-acting antivirals (DAAs) against NS5B [1] [6]. Allosteric inhibitors emerged as particularly attractive due to their non-competitive binding to spatially distinct pockets (thumb sites I/II, palm sites I/II), enabling high selectivity and reduced susceptibility to resistance compared to nucleoside analogs targeting the catalytic core [2] [7].

Table 1: Classes of HCV NS5B Polymerase Inhibitors

ClassBinding SiteRepresentative AgentsGenotype CoverageResistance Barrier
Nucleoside Inhibitors (NIs)Catalytic active siteSofosbuvir, MericitabinePan-genotypicHigh
Non-Nucleoside Inhibitors (NNIs)Thumb Site IBeclabuvir, DasabuvirGenotype-dependentLow to Moderate
Non-Nucleoside Inhibitors (NNIs)Thumb Site IIFilibuvir, GS-9669VariableLow
Non-Nucleoside Inhibitors (NNIs)Palm Site ITegobuvirLimited (GT1)Low
Non-Nucleoside Inhibitors (NNIs)Palm Site IILomibuvir derivativesVariableLow

High-Throughput Screening Challenges and Lead Optimization Strategies

Initial high-throughput screening (HTS) campaigns at Bristol-Myers Squibb encountered significant hurdles. While biochemical enzyme assays identified NS5B inhibitors, translating these hits into cell-active compounds proved challenging due to cytotoxicity and inadequate cellular permeability. The HCV subgenomic replicon system (Huh-7 cells expressing HCV RNA) revealed a critical disconnect: compounds potently inhibiting recombinant NS5B often failed to suppress viral replication in cells, primarily due to physicochemical liabilities like high molecular weight, excessive lipophilicity, or polyamidic character [1] [9].

This impasse prompted a strategic shift toward evaluating reported inhibitor chemotypes. Two initial leads emerged:

  • Benzimidazole chemotype 1: Moderate potency (GT1b EC₅₀ = 400 nM) but favorable cellular therapeutic index (CC₅₀/EC₅₀ > 20).
  • Indole chemotype 2: Higher potency (GT1b EC₅₀ = 100 nM) with similar therapeutic index [1].

Lead optimization focused on addressing structural liabilities through scaffold manipulation. For the benzimidazole series, carbon excision yielded imidazole-appended acrylate 3, retaining activity. Heterocyclic replacements led to pyrazole isomers, with isomer 5 matching parental potency due to reduced allylic strain in its bioactive conformation. Molecular modeling revealed the critical vector relationship between the cyclohexyl "anchor" and acid functionalities, dictating interactions with Arg503 of NS5B [1]. Concurrently, the indole series underwent scaffold bridging to reduce molecular weight and rigidity conformation. This generated novel indolo-fused heterocycles (e.g., compounds 8, 10, 12, 14, 16) with significantly improved potency (EC₅₀ = 0.2–2.8 μM) [1].

Structural Evolution: From Indolobenzazepines to Alkyl-Bridged Piperazine Carboxamides

The exploration of indole-based scaffolds culminated in the identification of indolobenzazepines as a promising core structure. However, early derivatives exhibited high molecular weight and suboptimal physicochemical properties. Researchers implemented a pivotal strategy: abandoning a highly potent but physicochemically problematic indolobenzazepine series in favor of a lower-molecular-weight scaffold with reduced initial potency but superior developability profiles. This decision enabled iterative optimization cycles focused on introducing conformational constraints to improve target binding and metabolic stability [1].

Key structural transitions included:

  • Piperidine Carboxamide Intermediate: Analog screening yielded piperidine carboxamide 6, exhibiting moderate enzymatic (IC₅₀ = 0.3 µM) and replicon activity (GT1b EC₅₀ = 0.7 µM) with low cytotoxicity (CC₅₀ = 25 µM) and good rat bioavailability (F = 69%, t₁/₂ = 1.3 h) [1].
  • Cyclopropyl Integration: Introduction of a cyclopropyl moiety into the indolobenzazepine core dramatically enhanced the antiviral profile. This modification optimized steric and electronic interactions within the thumb domain allosteric pocket [2].
  • Alkyl-Bridged Piperazine Carboxamides: Systematic optimization replaced the piperidine with an alkyl-bridged piperazine carboxamide core. This scaffold imposed rigid spatial positioning of hydrophobic substituents and the carboxamide hydrogen-bond acceptor, enhancing interactions with conserved residues (e.g., Ser476, Tyr477). Within this series, beclabuvir (BMS-791325) emerged with superior GT1 inhibitory activity (EC₅₀ < 10 nM) and pharmacokinetic properties [1] [2].

Table 2: Key Analogs in the Structural Evolution of Beclabuvir

Compound ClassRepresentative StructureNS5B IC₅₀ (µM)Replicon EC₅₀ (µM)Key Advance
Early IndolobenzazepineCompound 20.40.1Initial lead, high MW/lipophilicity
Bridged HeterocycleCompound 140.050.2Conformational constraint, reduced MW
Piperidine CarboxamideCompound 60.30.7Improved bioavailability (rat F=69%)
Alkyl-Bridged Piperazine CarboxamideBeclabuvir<0.01<0.01Optimized potency, PK, and resistance profile

Role of Conformational Constraints in Addressing Physicochemical Liabilities

Conformational restriction proved instrumental in overcoming the pharmacokinetic and solubility challenges plaguing early leads. Molecular mechanics analyses (OPLS force field) quantified the dihedral angles between phenyl and indole rings in truncated analogs, correlating specific torsion angles with replicon potency [1]:

  • Compound 8 (dihedral = 66°, EC₅₀ = 2.8 µM)
  • Compound 14 (dihedral = 43°, EC₅₀ = 0.2 µM)
  • Compound 16 (dihedral = 71°, EC₅₀ = 0.3 µM)

These data revealed that reducing rotational freedom around critical bonds, particularly achieving dihedral angles near 45°, significantly enhanced antiviral activity. Bridged structures locked the molecules into bioactive conformations, pre-organizing them for optimal interaction with the thumb domain allosteric site. This strategy simultaneously addressed off-target interactions by shielding hydrophobic moieties and enhancing solubility through reduced solvent-accessible nonpolar surface area [1].

The pinnacle of this approach was the design of alkyl-bridged piperazine carboxamides. The bridge enforced a pseudo-chair conformation in the piperazine ring, positioning the carboxamide for hydrogen bonding with Ser476 and Tyr477. Concurrently, the cyclopropyl group optimally filled a hydrophobic cleft near Leu497. These modifications yielded beclabuvir, which exhibited:

  • Enhanced metabolic stability (reduced CYP450 susceptibility)
  • Improved aqueous solubility
  • Maintained potent inhibition of NS5B GT1 variants
  • High oral bioavailability [1] [2].

Properties

Product Name

Beclabuvir

IUPAC Name

19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide

Molecular Formula

C36H45N5O5S

Molecular Weight

659.8 g/mol

InChI

InChI=1S/C36H45N5O5S/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42)

InChI Key

ZTTKEBYSXUCBSE-UHFFFAOYSA-N

SMILES

CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8

Synonyms

8-cyclohexyl-N-((dimethylamino)sulfonyl)-1,1a,2,12b-tetrahydro-11-methoxy-1a-((3-methyl-3,8-diazabicyclo(3.2.1)oct-8-yl)carbonyl)cycloprop(d)indolo(2,1-a)(2)benzazepine-5-carboxamide
beclabuvir
BMS-791325

Canonical SMILES

CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.